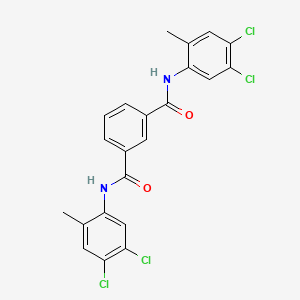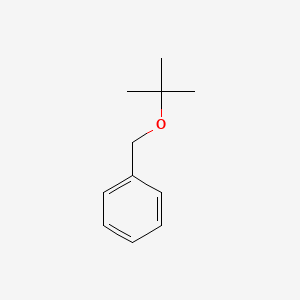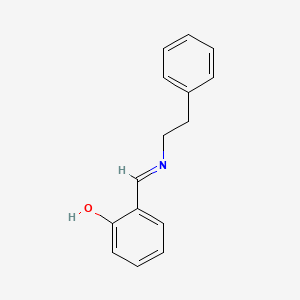![molecular formula C16H12N2 B11955362 4-[(E)-2-phenylethenyl]cinnoline CAS No. 6334-39-0](/img/structure/B11955362.png)
4-[(E)-2-phenylethenyl]cinnoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(E)-2-phenylethenyl]cinnoline is a heterocyclic aromatic compound that belongs to the cinnoline family. Cinnolines are nitrogen-containing heterocycles that have garnered significant interest due to their diverse biological activities and potential applications in medicinal chemistry. The compound’s structure features a cinnoline core with a phenylethenyl substituent, which contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(E)-2-phenylethenyl]cinnoline typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-alkylpyridazine with nitrostyrene in the presence of a base such as piperidine in dioxane at elevated temperatures (e.g., 100°C) . This microwave-assisted method is efficient and yields bioactive cinnoline derivatives.
Industrial Production Methods: Industrial production of cinnoline derivatives, including this compound, often employs scalable synthetic routes that prioritize yield and purity. Methods such as the Widman–Stoermer synthesis, which involves the ring-closing reaction of an α-vinyl-aniline with hydrochloric acid and sodium nitrite, are commonly used . These methods are optimized for large-scale production and ensure consistent quality of the final product.
化学反应分析
Types of Reactions: 4-[(E)-2-phenylethenyl]cinnoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce double bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the cinnoline ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products: The major products formed from these reactions include hydroxylated, aminated, and halogenated derivatives of this compound, which can be further utilized in various applications.
科学研究应用
4-[(E)-2-phenylethenyl]cinnoline has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Medicine: Due to its pharmacological potential, it is investigated as a lead compound for developing new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4-[(E)-2-phenylethenyl]cinnoline involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes, modulate receptor activity, and interfere with cellular signaling pathways. For example, it may inhibit kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the nervous system . The exact mechanism depends on the specific biological context and the target of interest.
相似化合物的比较
Cinnoline: The parent compound with a simpler structure.
Quinoxaline: Another nitrogen-containing heterocycle with similar biological activities.
Quinazoline: Known for its pharmacological significance and diverse applications.
Uniqueness: 4-[(E)-2-phenylethenyl]cinnoline stands out due to its unique phenylethenyl substituent, which enhances its reactivity and biological activity compared to its simpler counterparts. This structural feature allows for more diverse chemical modifications and potential therapeutic applications .
属性
CAS 编号 |
6334-39-0 |
|---|---|
分子式 |
C16H12N2 |
分子量 |
232.28 g/mol |
IUPAC 名称 |
4-[(E)-2-phenylethenyl]cinnoline |
InChI |
InChI=1S/C16H12N2/c1-2-6-13(7-3-1)10-11-14-12-17-18-16-9-5-4-8-15(14)16/h1-12H/b11-10+ |
InChI 键 |
VQXIUGSZPAZYGV-ZHACJKMWSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C2=CN=NC3=CC=CC=C32 |
规范 SMILES |
C1=CC=C(C=C1)C=CC2=CN=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Naphtho[2,1-b]pyran-1-one, 3-(3,4,5-trimethoxyphenyl)-](/img/structure/B11955281.png)


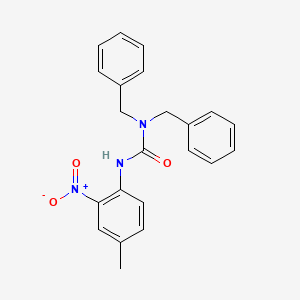
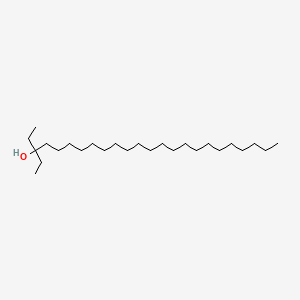
![10-phenyl-5H-dibenzo[a,d]cyclohepten-5-one](/img/structure/B11955303.png)


